Product packaging for 1-Heptyl-2-hexyl-4-methylbenzene(Cat. No.:CAS No. 917774-37-9)

1-Heptyl-2-hexyl-4-methylbenzene

Cat. No.: B12616963
CAS No.: 917774-37-9
M. Wt: 274.5 g/mol
InChI Key: QAXFHQDJDPKPOF-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aromatic Hydrocarbons in Contemporary Chemical Science

Highly substituted aromatic hydrocarbons, including polyalkylated benzenes, are fundamental building blocks in organic synthesis and materials science. algoreducation.comcompoundchem.com The presence of multiple alkyl groups on the aromatic ring influences the compound's electronic and steric properties, which in turn affects its reactivity and intermolecular interactions. algoreducation.com For instance, long-chain alkylbenzenes are precursors to surfactants and detergents, which are essential in various industrial and domestic applications. nih.govcrimsonpublishers.com Furthermore, the specific substitution pattern can impart unique properties relevant to the development of novel materials, such as liquid crystals and organic electronics. researchgate.net The study of these compounds contributes to a deeper understanding of structure-property relationships in organic chemistry.

Historical Development and Evolution of Synthetic Strategies for Benzene (B151609) Derivatives

The synthesis of benzene derivatives has a rich history, with the Friedel-Crafts reaction, discovered in 1877, being a cornerstone for the alkylation and acylation of aromatic rings. youtube.com This reaction and its variants have been extensively developed to allow for the introduction of various alkyl groups onto a benzene ring. youtube.com Initially, synthetic methods often resulted in mixtures of isomers, but advancements in catalysis and reaction control have enabled more selective and efficient syntheses. Over the years, a plethora of methods have been developed to synthesize a wide array of substituted benzenes, catering to the specific needs of the pharmaceutical, agrochemical, and materials industries. compoundchem.comfctemis.org The ongoing evolution of synthetic methodologies continues to provide access to increasingly complex and tailored aromatic structures.

Research Rationale and Academic Objectives for Investigating 1-Heptyl-2-hexyl-4-methylbenzene

The investigation of a specific, highly substituted compound such as this compound is driven by the academic objective of understanding the impact of a complex substitution pattern on the properties of an aromatic system. The presence of two different long alkyl chains (heptyl and hexyl) in an ortho position, combined with a smaller methyl group, presents an interesting case for studying steric and electronic effects. The academic objectives for investigating this compound would include:

Elucidating a viable synthetic pathway to this specific isomer.

Characterizing its physical and chemical properties.

Determining its spectroscopic signature for unambiguous identification.

Exploring its potential applications based on its molecular structure, for example, as a non-polar solvent, a high boiling point heat transfer fluid, or an intermediate in the synthesis of more complex molecules.

Due to the lack of extensive published data on this specific compound, much of the following information is based on established principles of organic chemistry and data from structurally similar compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B12616963 1-Heptyl-2-hexyl-4-methylbenzene CAS No. 917774-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917774-37-9

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

1-heptyl-2-hexyl-4-methylbenzene

InChI

InChI=1S/C20H34/c1-4-6-8-10-12-13-19-16-15-18(3)17-20(19)14-11-9-7-5-2/h15-17H,4-14H2,1-3H3

InChI Key

QAXFHQDJDPKPOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=C(C=C1)C)CCCCCC

Origin of Product

United States

Theoretical and Computational Investigations of 1 Heptyl 2 Hexyl 4 Methylbenzene

Quantum Chemical Calculations for Conformational Analysis of Alkylbenzenes

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and its relative stability. These computational techniques provide a powerful tool for exploring the complex conformational space of flexible molecules like 1-Heptyl-2-hexyl-4-methylbenzene.

Electronic Structure Calculations for Molecular Geometries and Stability

In the case of this compound, the presence of two long alkyl chains in ortho positions introduces significant steric hindrance, which influences the preferred conformations. Computational studies on similar disubstituted benzenes have shown that the interplay between van der Waals interactions, torsional strain, and potential weak intramolecular interactions governs the conformational preferences. The all-trans configuration of the alkyl chains is often a low-energy state, but folded conformations where the chains bend back towards the aromatic ring can also be stable. rsc.org

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Both heptyl and hexyl chains in all-trans configuration.0.00
2Heptyl chain folded, hexyl chain all-trans.+1.2
3Hexyl chain folded, heptyl chain all-trans.+1.5
4Both heptyl and hexyl chains folded.+3.1

Note: This table is illustrative and based on general principles of conformational analysis of long-chain alkylbenzenes. Actual values would require specific calculations for this molecule.

Analysis of Conformational Isomerism and Energy Minima in Substituted Benzene (B151609) Systems

The potential energy surface of this compound is characterized by numerous local energy minima corresponding to different conformational isomers. Identifying these minima and the transition states that connect them is crucial for understanding the molecule's dynamic behavior. Computational methods can map out these energy landscapes, revealing the barriers to rotation around the various single bonds within the alkyl chains and the bonds connecting them to the benzene ring.

Molecular Dynamics Simulations and Vibrational Energy Redistribution in Alkylbenzenes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including the flow of vibrational energy within the molecular framework.

Investigation of Intramolecular Vibrational Relaxation (IVR) Dynamics

Intramolecular Vibrational Relaxation (IVR) is the process by which vibrational energy, initially localized in one part of a molecule, is redistributed among other vibrational modes. In a molecule as large and complex as this compound, IVR is expected to be a rapid process. MD simulations can track the flow of energy following the excitation of a specific vibrational mode, providing insights into the timescales and pathways of this energy transfer. Studies on other alkylbenzenes have shown that the coupling between the vibrational modes of the alkyl chains and the benzene ring plays a significant role in IVR. nih.gov

Asymmetric Vibrational Energy Flow Phenomena in Liquid Alkylbenzenes

A fascinating aspect of vibrational energy flow in asymmetrically substituted alkylbenzenes is the potential for directional energy transfer. nih.gov Computational studies have revealed that energy can flow more efficiently in one direction along a molecule than another. nih.gov This asymmetry arises from quantum mechanical vibrational relaxation bottlenecks. nih.gov For this compound, with its unsymmetrical substitution pattern (a heptyl group at position 1 and a hexyl group at position 2), it is conceivable that vibrational energy would exhibit a preferred direction of flow between the two alkyl chains and the benzene ring. nih.gov

Illustrative Data Table: Simulated Vibrational Energy Transfer Times in an Asymmetric Alkylbenzene

Energy Transfer PathwayCharacteristic Timescale (ps)
Benzene Ring -> Heptyl Chain5-10
Benzene Ring -> Hexyl Chain7-12
Heptyl Chain -> Hexyl Chain (via ring)15-25
Hexyl Chain -> Heptyl Chain (via ring)20-30

Note: This table presents hypothetical data to illustrate the concept of asymmetric energy flow, based on findings for other alkylbenzenes. nih.gov

Computational Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, these predictions can aid in its identification and characterization.

Calculations of vibrational frequencies and intensities can generate a theoretical infrared (IR) and Raman spectrum. These spectra are highly sensitive to the molecule's conformation. For instance, the C-H stretching vibrations of the alkyl chains are expected to produce characteristic bands in the IR spectrum, and their precise frequencies can help distinguish between different conformers. rsc.org Similarly, the out-of-plane C-H bending modes of the benzene ring are diagnostic of the substitution pattern.

Furthermore, computational methods can predict other molecular properties such as dipole moment, polarizability, and electronic absorption spectra (UV-Vis). The predicted UV-Vis spectrum would be influenced by the electronic transitions of the substituted benzene ring.

In Silico Elucidation of Reaction Pathways and Mechanistic Intermediates for Alkylbenzene Systems

The synthesis of complex alkylbenzenes, such as this compound, is often achieved through Friedel-Crafts alkylation. mt.comorganic-chemistry.org Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate reaction mechanisms, identifying transient intermediates, and predicting the feasibility of various reaction pathways for such systems. researchgate.netresearchgate.net These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental methods alone.

The formation of long-chain alkylbenzenes typically involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. rsc.orgnih.gov Computational models can simulate these reactions to elucidate the step-by-step mechanism.

A primary focus of in silico studies on Friedel-Crafts alkylation is the characterization of the carbocation intermediates that are central to the reaction. chemistrysteps.comkhanacademy.org For long-chain alkylating agents, the initial formation of a primary carbocation is energetically unfavorable. khanacademy.org Computational models consistently show that these primary carbocations rapidly rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts. chemistrysteps.comyoutube.com

For instance, in the potential synthesis of a heptyl-substituted benzene, the initial interaction between a 1-haloheptane and a Lewis acid would lead to a highly unstable primary heptyl carbocation. Theoretical calculations can map the potential energy surface for the rearrangement of this intermediate. A 1,2-hydride shift would result in a more stable secondary carbocation, which is the species that would likely act as the electrophile in the subsequent aromatic substitution.

The following table provides a representative example of calculated relative energies for different carbocation isomers that could be involved in the alkylation of an aromatic ring with a long-chain alkyl group. These values illustrate the thermodynamic driving force for carbocation rearrangement.

Carbocation SpeciesRelative Energy (kcal/mol)Comment
Primary Alkyl Carbocation (e.g., 1-heptyl)0 (Reference)Highly unstable and reactive
Secondary Alkyl Carbocation (e.g., 2-heptyl)-15 to -20Significantly more stable due to hyperconjugation
Tertiary Alkyl Carbocation-25 to -30Most stable carbocation isomer

Furthermore, computational analysis can shed light on the mechanistic intermediates of the electrophilic aromatic substitution step itself. This involves the formation of a sigma complex, also known as an arenium ion, where the alkyl group is bonded to the aromatic ring, temporarily disrupting its aromaticity. mt.com The stability of different possible sigma complexes (leading to ortho, meta, or para substitution) can be calculated to predict the final product distribution. In the case of a substituted benzene like toluene (B28343), these calculations can quantify the directing effects of the existing methyl group.

The table below outlines the key mechanistic intermediates in a typical Friedel-Crafts alkylation and the type of information that can be obtained from computational studies.

Mechanistic IntermediateDescriptionInformation from In Silico Studies
Alkyl Halide-Lewis Acid ComplexInitial adduct formed between the alkylating agent and the catalyst.Bond lengths, charge distribution, and energy of formation.
CarbocationThe electrophilic species formed after the cleavage of the carbon-halogen bond.Relative stability of isomers, potential for rearrangement, and activation energies for shifts.
Sigma Complex (Arenium Ion)Intermediate formed by the attack of the carbocation on the aromatic ring.Relative energies of ortho, meta, and para isomers to predict regioselectivity.

Advanced Analytical Characterization of 1 Heptyl 2 Hexyl 4 Methylbenzene

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the carbon-hydrogen framework of 1-Heptyl-2-hexyl-4-methylbenzene. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be established, and differentiation from its isomers is made possible.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. libretexts.org The substitution pattern of the benzene (B151609) ring—with alkyl groups at positions 1, 2, and 4—results in a distinct splitting pattern for the remaining aromatic protons. The benzylic protons, which are the CH₂ groups of the heptyl and hexyl chains directly attached to the benzene ring, would resonate at approximately 2.0-3.0 ppm. libretexts.org The single methyl group attached to the ring would produce a characteristic singlet peak around 2.3 ppm. The numerous methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups of the long alkyl chains would appear further upfield, typically between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating between 120 and 150 ppm. libretexts.org The number of distinct signals in this region helps confirm the substitution pattern. For instance, a 1,2,4-trisubstituted benzene ring like that in this compound would show six unique aromatic carbon signals. The carbons of the alkyl chains would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~6.8 - 7.1~125 - 130
Aromatic C (quaternary)-~135 - 145
Ar-CH₃~2.3~21
Ar-CH₂- (Heptyl)~2.6~35
Ar-CH₂- (Hexyl)~2.5~34
-(CH₂)₅- (Heptyl)~1.2 - 1.6~22 - 32
-(CH₂)₄- (Hexyl)~1.2 - 1.6~22 - 32
Terminal -CH₃ (Heptyl & Hexyl)~0.9~14

Note: These are estimated values based on additive rules and data from similar alkylbenzene compounds. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" for this compound by probing its molecular vibrations. These two methods are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. fiveable.me

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹, while aliphatic C-H stretching from the long alkyl chains and the methyl group are observed in the 2850-2960 cm⁻¹ region. rsc.orgpressbooks.pub The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. pressbooks.pub Strong absorptions due to C-H out-of-plane bending in the 690-900 cm⁻¹ region can also be indicative of the 1,2,4-trisubstitution pattern of the aromatic ring. pressbooks.pub

Raman spectroscopy provides complementary data. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. fiveable.me For instance, the symmetric "breathing" mode of the benzene ring, typically appearing around 992 cm⁻¹ in benzene itself, would be a characteristic feature. researchgate.net The C-H and C-C stretching vibrations also give rise to prominent Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman~3030 - 3080
Aliphatic C-H StretchIR, Raman~2850 - 2960
Aromatic C=C StretchIR, Raman~1450 - 1600
CH₂ Bending (Scissoring)IR~1465
CH₃ BendingIR~1375
Benzene Ring BreathingRaman~1000
Out-of-Plane C-H BendingIR~800 - 880 (indicative of 1,2,4-substitution)

Note: These are general frequency ranges. The exact positions can be influenced by the specific molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of this compound and offers insight into its structure through the analysis of its fragmentation patterns. For this compound (C₂₀H₃₄), the exact mass can be calculated, and a high-resolution mass spectrometer can confirm the molecular formula.

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion [M]⁺•. The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the aromatic ring and the alkyl chain breaks. utexas.eduyoutube.com This process is driven by the formation of a highly stable tropylium (B1234903) ion (a seven-membered aromatic ring cation) or a substituted tropylium ion. youtube.comyoutube.com For this compound, cleavage of the larger heptyl chain would be favorable, leading to a prominent peak. The loss of other alkyl fragments from the chains will also produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₂₀H₃₄)

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
274[C₂₀H₃₄]⁺•Molecular Ion (M⁺•)
187[M - C₆H₁₃]⁺Loss of hexyl radical via benzylic cleavage
173[M - C₇H₁₅]⁺Loss of heptyl radical via benzylic cleavage
105[C₈H₉]⁺Substituted tropylium/benzyl cation from cleavage
91[C₇H₇]⁺Tropylium ion (classic fragment for alkylbenzenes)

Note: The relative intensities of these fragments will depend on the ionization energy and the specific instrumentation used.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or isomeric impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas Chromatography (GC) for the Analysis of Volatile Alkylbenzenes

Gas chromatography is an ideal method for the analysis of volatile, thermally stable compounds like this compound. fsu.edu The separation occurs as the compound, carried by an inert gas (mobile phase), partitions between the gas phase and a liquid stationary phase coated inside a long capillary column. youtube.com

For nonpolar hydrocarbons, a nonpolar stationary phase, such as one based on polydimethylsiloxane, is typically used. fsu.edu Compounds are separated primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase. As a long-chain alkylbenzene, this compound would have a relatively long retention time compared to smaller hydrocarbons. researchgate.net A flame ionization detector (FID) is commonly employed for the detection of hydrocarbons due to its high sensitivity. When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also definitive identification of the eluted components based on their mass spectra. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. For a nonpolar compound like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.comvaia.com

In this mode, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmaknowledgeforum.comsielc.com The nonpolar analyte interacts strongly with the nonpolar stationary phase and is eluted by increasing the proportion of the organic solvent in the mobile phase. vaia.com HPLC is particularly useful for separating mixtures containing compounds with a wide range of polarities or for preparative applications where larger quantities of the purified substance are required. wur.nl

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Qualitative and Quantitative Analysis

Hyphenated analytical techniques are indispensable for the detailed analysis of complex organic molecules like this compound. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound such as a substituted benzene derivative, GC-MS is a primary analytical tool. The gas chromatograph separates the compound from any impurities or byproducts based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint. For this compound, characteristic fragments would be expected from the cleavage of the heptyl and hexyl chains (alpha and beta cleavage to the aromatic ring) and the stable tropylium ion (m/z 91) derived from the methylbenzene moiety. The molecular ion peak in the mass spectrum would confirm the compound's molecular weight.

Quantitative analysis using GC-MS would involve creating a calibration curve with known concentrations of a synthesized standard of this compound. This allows for the determination of the compound's concentration in a given sample with high accuracy and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is highly suitable, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly if the compound is part of a more complex mixture or if derivatization is required to improve volatility for GC analysis. In LC-MS, the separation is based on the compound's polarity and partitioning between a liquid mobile phase and a solid stationary phase.

Following separation by the liquid chromatograph, the analyte is introduced into the mass spectrometer, typically using atmospheric pressure ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Similar to GC-MS, the mass spectrometer provides data on the molecular weight and fragmentation pattern, confirming the identity of the compound. LC-MS is particularly powerful for analyzing less volatile or thermally labile compounds and can be adapted for a wide range of concentrations.

A study on a different but related compound, 2,2′,4,4′,6,6′-hexanitrostilbene (HNS), highlights the capabilities of modern LC-MS systems. mdpi.com The study developed an improved method using an Ultimate 3000 UHPLC system, which significantly reduced detection time while ensuring high accuracy and sensitivity. mdpi.com Such methodologies could be adapted for the analysis of this compound.

Illustrative Data for Hyphenated Techniques:

TechniqueSeparation PrincipleIonization MethodExpected Key Data Points for this compound
GC-MS Boiling point and column interactionElectron Ionization (EI)Retention time, Molecular ion peak, Fragmentation pattern (e.g., loss of alkyl chains, tropylium ion)
LC-MS Polarity and mobile/stationary phase interactionESI or APCIRetention time, Protonated molecular ion [M+H]⁺, Adduct ions (e.g., [M+Na]⁺)

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. This method provides an empirical formula for the compound, which can then be compared to the theoretical composition to verify its stoichiometry.

For this compound, with a molecular formula of C₂₀H₃₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C) and hydrogen (H).

Theoretical Elemental Composition of C₂₀H₃₄:

Molecular Weight: 274.50 g/mol

Carbon (C): (20 * 12.011) / 274.50 * 100% = 87.49%

Hydrogen (H): (34 * 1.008) / 274.50 * 100% = 12.51%

An experimental analysis of a pure sample of this compound would be expected to yield elemental percentages very close to these theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's elemental formula and purity.

Structure Reactivity Relationships and Mechanistic Studies in Alkylated Benzene Chemistry

Influence of Multiple Alkyl Substituents on Aromatic Ring Reactivity

The reactivity of an aromatic ring is profoundly influenced by the nature and position of its substituents. In 1-Heptyl-2-hexyl-4-methylbenzene, the presence of three alkyl groups—a heptyl, a hexyl, and a methyl group—collectively dictates the electron density distribution and steric accessibility of the benzene (B151609) ring, thereby controlling its susceptibility to chemical transformations.

Inductive and Hyperconjugative Effects of Alkyl Chains on Electron Density

Alkyl groups are generally considered electron-donating substituents on an aromatic ring. lumenlearning.comlibretexts.org This electron-donating character arises from two primary electronic effects: the inductive effect and hyperconjugation. libretexts.orglibretexts.org The inductive effect involves the donation of electron density through the sigma (σ) bond framework, while hyperconjugation involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi (π) system of the aromatic ring. libretexts.org

In this compound, the cumulative inductive and hyperconjugative effects of the heptyl, hexyl, and methyl groups increase the electron density of the benzene ring compared to unsubstituted benzene. lumenlearning.com This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org The methyl group, being a small and effective hyperconjugating group, contributes significantly to this activation. libretexts.org The longer heptyl and hexyl chains also contribute through their inductive effects.

Regioselectivity and Directing Effects in Electrophilic Aromatic Substitution Reactions

The positions at which electrophiles attack a substituted benzene ring are determined by the directing effects of the existing substituents. youtube.com Alkyl groups are known to be ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. youtube.comyoutube.com This directing effect is a consequence of the stabilization of the intermediate carbocation (the arenium ion) formed during the reaction. libretexts.org

For this compound, the situation is more complex due to the presence of multiple directing groups. youtube.com The directing effects of the heptyl, hexyl, and methyl groups must be considered collectively. The positions ortho and para to each alkyl group are activated. However, steric hindrance from the bulky heptyl and hexyl groups can significantly influence the regioselectivity of the reaction. Electrophilic attack at the positions flanked by these large alkyl chains would be sterically hindered. Therefore, the most likely positions for electrophilic substitution would be those that are electronically activated and sterically accessible.

Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in the molecule. chemrxiv.orgrsc.org These methods often correlate the site of substitution with the lowest free energies of protonation. chemrxiv.orgrsc.org

Enhanced Reactivity at the Benzylic Position in Side-Chain Transformations

The carbon atom of an alkyl group directly attached to an aromatic ring is known as the benzylic position. youtube.com This position exhibits enhanced reactivity in various side-chain transformations, such as free-radical halogenation and oxidation. youtube.com This increased reactivity is attributed to the stability of the resulting benzylic radical, carbocation, or carbanion, which is stabilized by resonance with the aromatic ring. youtube.com

In this compound, there are three benzylic positions: one on the heptyl group, one on the hexyl group, and one on the methyl group. Each of these positions is a potential site for side-chain reactions. For a reaction to occur at the benzylic position, the presence of a benzylic hydrogen is often necessary. youtube.com The heptyl and hexyl groups have two benzylic hydrogens each, while the methyl group has three. These benzylic hydrogens can be abstracted to form resonance-stabilized benzylic radicals, making these positions susceptible to reactions like oxidation to form carboxylic acids or free-radical bromination. youtube.com

Reaction Kinetics and Thermodynamic Analysis of Alkylbenzene Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with the chemical transformations of alkylbenzenes.

Determination of Rate Laws for Oxidation and Substitution Pathways

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. yorku.calardbucket.org It is determined experimentally and provides valuable information about the reaction mechanism. yorku.cayoutube.com For the transformations of this compound, separate rate laws would need to be determined for different reaction pathways, such as oxidation of the side chains or electrophilic substitution on the aromatic ring.

For an electrophilic aromatic substitution reaction, the rate law would likely depend on the concentrations of both the alkylbenzene and the electrophile. youtube.com For instance, in a nitration reaction, the rate might be expressed as: Rate = k[this compound][HNO₃]

The rate constant, k, is a temperature-dependent parameter that reflects the intrinsic reactivity of the system. lardbucket.org The order of the reaction with respect to each reactant (the exponents in the rate law) reveals the number of molecules of that reactant involved in the rate-determining step of the reaction. youtube.comyoutube.com

For the oxidation of the alkyl side chains, the rate law would depend on the specific oxidizing agent used and the reaction conditions. For example, the rate of oxidation by hydroxyl radicals (OH) is a key parameter in atmospheric chemistry. copernicus.org The rate coefficients for such reactions are often determined over a range of temperatures and expressed using the Arrhenius equation. copernicus.org

Table 1: Representative Rate Law Expressions

Reaction Type General Rate Law Expression
Electrophilic Aromatic Substitution Rate = k[Alkylbenzene][Electrophile]

Application of Transition State Theory to Alkylated Benzene Reactions

Transition state theory provides a framework for understanding the rates of chemical reactions by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. rsc.org The theory relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

For reactions involving alkylated benzenes, such as electrophilic aromatic substitution or side-chain reactions, transition state theory can be used to model the reaction pathway and predict the rate of reaction. Computational chemistry methods can be employed to calculate the structure and energy of the transition state. For complex molecules like this compound, multi-structural variational transition state theory (MS-VTST) can be used to account for the contributions of multiple conformers of the reactant and the transition state. rsc.org

The study of reaction kinetics, including the determination of rate laws and the application of transition state theory, is crucial for optimizing reaction conditions, predicting product distributions, and understanding the fundamental mechanisms of chemical transformations involving alkylated benzenes.

Mechanistic Insights into Oxidation Pathways of Large Alkylbenzenes

The oxidation of large alkylbenzenes, particularly those with multiple long alkyl chains such as this compound, presents a complex interplay of reaction pathways. The structural characteristics of these molecules, including the length and branching of the alkyl groups, significantly influence the reaction mechanisms and product distributions. numberanalytics.com

The oxidation of alkylbenzenes is a fundamental process in organic chemistry, often proceeding through a free-radical mechanism. youtube.com The presence of the aromatic ring dramatically influences the reactivity of the alkyl side chains, making them susceptible to oxidation. researchgate.netlibretexts.org For an oxidation reaction to occur at an alkyl side chain, the benzylic carbon—the carbon atom directly attached to the benzene ring—must possess at least one hydrogen atom. libretexts.orgyoutube.com In the case of this compound, all three alkyl groups (heptyl, hexyl, and methyl) have benzylic hydrogens, making them potential sites for oxidation.

Studies on the oxidation of n-alkylbenzenes, such as n-propylbenzene and n-hexylbenzene, have shown that an increase in the length of the alkyl chain leads to enhanced low-temperature reactivity. researchgate.net This is attributed to a decreased influence of the resonance-stabilized benzylic radicals formed by hydrogen abstraction from the carbon atom adjacent to the aromatic ring. researchgate.net The oxidation of these larger alkylbenzenes can lead to the cleavage of the alkyl groups and the formation of new functional groups, such as carbonyls and hydroxyls. numberanalytics.com

Characterization of Radical Intermediates and Reaction Propagation

The initial and rate-determining step in the oxidation of alkylbenzenes is typically the homolytic cleavage of a benzylic C-H bond, leading to the formation of a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This radical is stabilized by the delocalization of the unpaired electron into the π-system of the aromatic ring. libretexts.org

The general steps in the free-radical oxidation of an alkylbenzene are as follows:

Initiation: Formation of a free radical, often facilitated by an initiator or by heat and light.

Propagation: The benzylic radical reacts with an oxidizing agent, such as oxygen, to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another alkylbenzene molecule, propagating the radical chain and forming a hydroperoxide.

Termination: The reaction ceases when radicals combine to form non-radical species.

In the context of this compound, three potential benzylic radicals can be formed, corresponding to the heptyl, hexyl, and methyl groups. The relative stability of these radicals and the steric hindrance around each benzylic position will influence the primary site of oxidation. The structure of the alkylbenzene significantly impacts reaction outcomes, with larger and more branched alkyl groups leading to more complex product distributions due to a greater number of potential radical formation and rearrangement sites. numberanalytics.com

Experimental and modeling studies on the oxidation of large n-alkylbenzenes have been conducted to understand the reaction pathways. For instance, studies on n-hexylbenzene oxidation in a jet-stirred reactor have provided valuable data on the major products formed, which include smaller aromatic compounds and oxygenated species. researchgate.net

Table 1: Key Radical Intermediates in Alkylbenzene Oxidation

AlkylbenzeneInitial Radical FormedKey Propagation Species
Toluene (B28343)Benzyl RadicalBenzylperoxyl Radical, Benzyl Hydroperoxide
Ethylbenzene (B125841)1-Phenylethyl Radical1-Phenylethylperoxyl Radical, 1-Phenylethyl Hydroperoxide
n-Butylbenzene1-Phenylbutyl Radical1-Phenylbutylperoxyl Radical, 1-Phenylbutyl Hydroperoxide
This compound (Hypothetical)1-(2-Hexyl-4-methylphenyl)heptyl Radical, 1-(1-Heptyl-4-methylphenyl)hexyl Radical, 4-Heptyl-3-hexylbenzyl RadicalCorresponding Peroxyl Radicals and Hydroperoxides

This table is generated based on established principles of alkylbenzene oxidation and provides a hypothetical representation for this compound.

Efficiency and Selectivity of Catalytic Oxidation Systems for Alkylbenzene Side Chains

The efficiency and selectivity of alkylbenzene oxidation can be significantly enhanced through the use of catalytic systems. researchgate.net Catalysts can influence the reaction rate and direct the oxidation to a specific alkyl group or position, leading to a desired product. researchgate.net Various transition metal-based catalysts have been investigated for the oxidation of alkylbenzenes. researchgate.net

For industrial applications, achieving high selectivity is crucial to minimize the formation of unwanted byproducts. researchgate.net The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, plays a pivotal role in determining the product distribution. numberanalytics.com For example, cobalt(III) salts are used as catalysts in the industrial oxidation of p-xylene (B151628) to terephthalic acid. researchgate.netlibretexts.org

Heterogeneous catalysts have gained interest for the oxidation of alkylbenzenes due to their potential for easier separation and recycling. researchgate.net For instance, silver-supported on SBA-15 (a mesoporous silica) has been studied as a catalyst for the selective benzylic oxidation of alkyl-substituted aromatics to ketones. researchgate.net

The oxidation of ethylbenzene is a well-studied model reaction. Various catalysts have been evaluated for their performance in converting ethylbenzene to products like acetophenone (B1666503) and 1-phenylethanol. researchgate.net The data from such studies can provide insights into how a catalytic system might behave with a more complex substrate like this compound.

Table 2: Representative Catalytic Systems for Ethylbenzene Oxidation

CatalystOxidantTemperature (°C)Conversion (%)Selectivity to Acetophenone (%)
Mn-based catalystO₂1005374
Ag/SBA-15O₂150~80>90
Gold-based catalystsH₂O₂80HighHigh
Cu(II)/{PMo₁₂}tert-Butyl hydroperoxideMildGoodGood

This table presents representative data from various sources on ethylbenzene oxidation to illustrate the performance of different catalytic systems. researchgate.netresearchgate.netresearchgate.net The specific conditions and results can vary based on the detailed experimental setup.

For a molecule like this compound, a key challenge for a catalytic system would be to achieve selective oxidation of one of the three alkyl side chains. The electronic and steric effects of the different alkyl groups would likely influence the catalyst's activity and selectivity.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" based on the provided outline. However, no scientific literature, patents, or commercial sources were found that specifically mention this compound.

The search results did yield information on structurally related, but distinct, polyalkylated benzene compounds such as:

1-Hexyl-4-methylbenzene

1-Heptyl-4-methylbenzene

1-Methyl-2-n-hexylbenzene

While there is a body of research on the synthesis, applications, and properties of polyalkylated benzenes in general, particularly concerning their use as synthetic intermediates and in material science, this information cannot be directly and accurately attributed to the specific molecule "this compound" without sources that explicitly study it.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as requested. The creation of such an article would require speculation and the extrapolation of data from related compounds, which would not meet the required standards of scientific accuracy.

Applications and Future Research Trajectories for Polyalkylated Benzene Compounds

Exploration of Emerging Research Areas in Highly Substituted Aromatic Systems

The field of highly substituted aromatic systems is a dynamic and evolving area of research. Scientists are continuously developing innovative methods for the synthesis and functionalization of these complex molecules, paving the way for new materials and technologies. openaccessjournals.comsciencedaily.com The exploration of novel synthetic strategies and the investigation of unique molecular properties are at the forefront of this research.

Recent advancements have focused on creating multi-substituted benzenes with precisely controlled substitution patterns. sciencedaily.com For instance, researchers have developed programmed synthesis methods that allow for the selective installation of multiple different functional groups onto a benzene (B151609) ring. sciencedaily.com These breakthroughs are critical for accessing novel functional organic materials that were previously unattainable. sciencedaily.com

Another significant area of research is the development of new catalytic systems for the functionalization of aromatic compounds. This includes the use of novel catalysts for reactions such as halogenation, which is a crucial step in the synthesis of many pharmaceuticals and other fine chemicals. researchgate.net The ability to selectively introduce functional groups at specific positions on a highly substituted benzene ring is a key challenge that chemists are actively addressing. scitechdaily.com

The study of the fundamental properties of these complex molecules is also a major research focus. The concept of aromaticity, which describes the unique stability of benzene and related compounds, is being explored in increasingly complex systems. nih.gov Understanding how multiple substituents influence the electronic structure and reactivity of the aromatic ring is essential for designing new molecules with desired properties. nih.gov

Future research in this area is expected to lead to the development of advanced materials with tailored optical, electronic, and biological properties. For example, highly substituted benzenes are being investigated for their potential use in molecular electronics, nanotechnology, and bio-imaging. sciencedaily.com The insights gained from studying the structure-property relationships in these molecules will be instrumental in driving innovation in these fields. openaccessjournals.com

Research AreaFocusPotential Applications
Programmed Synthesis Precise control over the placement of multiple, different substituents on a benzene ring. sciencedaily.comNovel functional organic materials, molecular electronics, nanotechnology, bio-imaging. sciencedaily.com
Advanced Catalysis Development of new catalysts for selective functionalization of aromatic rings. researchgate.netPharmaceuticals, fine chemicals, agrochemicals. openaccessjournals.comresearchgate.net
Fundamental Properties Understanding the influence of multiple substituents on aromaticity and reactivity. nih.govDesign of new molecules with tailored electronic and optical properties. openaccessjournals.comnih.gov
Supramolecular Chemistry Self-assembly of highly substituted aromatic systems into complex architectures.Advanced materials, drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for 1-Heptyl-2-hexyl-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or multi-step alkylation strategies. For example, alkylation of toluene derivatives with heptyl and hexyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield branched alkylbenzenes. Reaction temperature (0–50°C), solvent polarity (e.g., dichloromethane vs. ether), and stoichiometric ratios of alkylating agents are critical for regioselectivity and yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended, as demonstrated in analogous alkylbenzene syntheses .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and alkyl chain protons (δ 0.8–1.6 ppm). Integration ratios help confirm substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₃₂), while fragmentation patterns distinguish between heptyl/hexyl chains.
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection ensures minimal byproducts, as shown in related alkylbenzene analyses .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months; monitor degradation via HPLC and GC-MS.
  • Light Sensitivity : Expose to UV/visible light (300–800 nm) and track oxidation products (e.g., peroxides) using iodometric titration.
  • Humidity Tests : Assess hydrolysis by comparing NMR spectra before/after exposure to 75% relative humidity .

Advanced Research Questions

Q. How do the alkyl chain lengths (heptyl vs. hexyl) and substitution positions influence the compound's physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP values via shake-flask or chromatographic methods; longer chains (heptyl) increase hydrophobicity.
  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals melting points and phase transitions, which correlate with alkyl chain packing efficiency.
  • Solubility : Use Hansen solubility parameters to predict compatibility with solvents like hexane or toluene. Computational tools (e.g., COSMO-RS) can model these interactions, as seen in studies of analogous branched alkylbenzenes .

Q. What computational strategies can predict the environmental fate or toxicity of this compound?

  • Methodological Answer :
  • QSAR Models : Train models using datasets of structurally similar compounds to estimate biodegradation half-lives or ecotoxicity.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or soil organic matter to assess bioaccumulation potential.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict persistence under oxidative conditions .

Q. How can contradictions in reported solubility or reactivity data for this compound be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare experimental protocols (e.g., solvent purity, temperature control) across studies to identify confounding variables.
  • Cross-Validation : Replicate disputed results using standardized methods (e.g., OECD guidelines for solubility testing).
  • Advanced Analytics : Use nuclear Overhauser effect (NOE) NMR or X-ray crystallography to confirm molecular conformation, which may explain reactivity discrepancies .

Q. What strategies mitigate challenges in regioselective synthesis of this compound?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution patterns before alkylation.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl groups) during sequential alkylation steps.
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts to achieve enantioselective alkylation, though this requires optimization for branched systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.